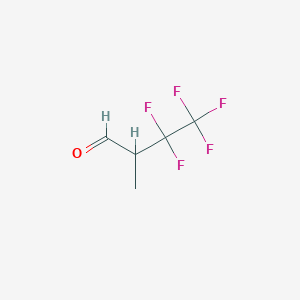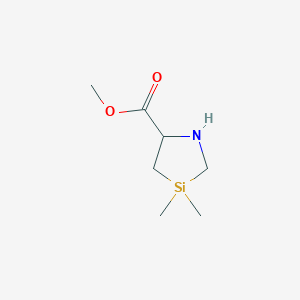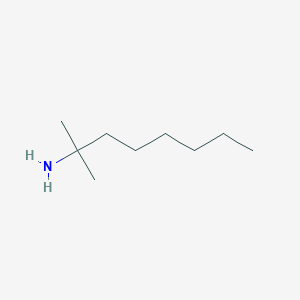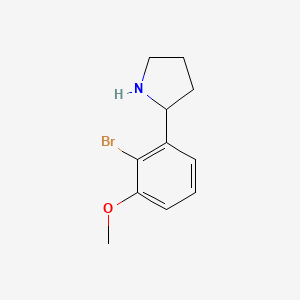
3,3,4,4,4-Pentafluoro-2-methylbutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4,4-Pentafluoro-2-methylbutanal: is an organic compound with the molecular formula C5H5F5O . It is a fluorinated aldehyde, characterized by the presence of five fluorine atoms and a methyl group attached to a butanal backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,4-Pentafluoro-2-methylbutanal typically involves the fluorination of 2-methylbutanal. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination and to avoid over-fluorination or decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3,4,4,4-Pentafluoro-2-methylbutanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Major Products Formed:
Oxidation: 3,3,4,4,4-Pentafluoro-2-methylbutanoic acid.
Reduction: 3,3,4,4,4-Pentafluoro-2-methylbutanol.
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
3,3,4,4,4-Pentafluoro-2-methylbutanal has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of fluorinated organic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms
Mécanisme D'action
The mechanism of action of 3,3,4,4,4-Pentafluoro-2-methylbutanal involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interactions with biological molecules. For example, the fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact more readily with lipid membranes. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to various biological effects .
Comparaison Avec Des Composés Similaires
3,3,4,4,4-Pentafluoro-2-methylbutanoic acid: The oxidized form of 3,3,4,4,4-Pentafluoro-2-methylbutanal.
3,3,4,4,4-Pentafluoro-2-methylbutanol: The reduced form of this compound.
3,3,4,4,4-Pentafluoro-2-methylbutan-2-ol: A related compound with a hydroxyl group at the second carbon position.
Uniqueness: this compound is unique due to its specific arrangement of fluorine atoms and the presence of an aldehyde group. This combination of features imparts distinct chemical properties, such as high reactivity and the ability to participate in a wide range of chemical reactions. Additionally, the presence of multiple fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
111160-49-7 |
|---|---|
Formule moléculaire |
C5H5F5O |
Poids moléculaire |
176.08 g/mol |
Nom IUPAC |
3,3,4,4,4-pentafluoro-2-methylbutanal |
InChI |
InChI=1S/C5H5F5O/c1-3(2-11)4(6,7)5(8,9)10/h2-3H,1H3 |
Clé InChI |
DKHFPSFEJWWBMM-UHFFFAOYSA-N |
SMILES canonique |
CC(C=O)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B13599168.png)
![2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride](/img/structure/B13599174.png)
![2-Azaspiro[3.3]heptane-2-carboxamide](/img/structure/B13599191.png)
![(1s)-1-[2-(Trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B13599205.png)
![3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile](/img/structure/B13599207.png)







![Methyl4-[(4-aminophenoxy)methyl]benzoate](/img/structure/B13599245.png)

